molecular formula C16H20N2O3 B13907669 Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-YL)carbamate

Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-YL)carbamate

Cat. No.: B13907669
M. Wt: 288.34 g/mol
InChI Key: MOCZVBOAWCRUCV-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate: is a chemical compound with the molecular formula C15H20N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes an indole ring, a formyl group, and a tert-butyl carbamate group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate typically involves the reaction of 4-ethyl-3-formylindole with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure the stability of the formyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological targets. It can serve as a model compound for understanding the behavior of indole-based drugs .

Medicine: Its indole ring is a common motif in many biologically active compounds, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an indole ring, a formyl group, and a tert-butyl carbamate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate

InChI

InChI=1S/C16H20N2O3/c1-5-10-6-7-12(18-15(20)21-16(2,3)4)14-13(10)11(9-19)8-17-14/h6-9,17H,5H2,1-4H3,(H,18,20)

InChI Key

MOCZVBOAWCRUCV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C=O

Origin of Product

United States

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